[1'-13C]uridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-URLSOCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Applications of 1 13c Uridine in Quantitative Biological Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The utility of [1'-13C]uridine is most profoundly realized in the realm of NMR spectroscopy. The introduction of a ¹³C label at a specific site provides a sensitive probe for investigating the local environment and behavior of the uridine (B1682114) nucleotide within a larger RNA molecule. This site-specific enrichment is instrumental in overcoming the spectral overlap that often plagues NMR studies of large RNAs, which are composed of only four different types of nucleotides, leading to severe resonance crowding. nih.gov
Elucidation of RNA Structure and Dynamics via [1'-13C] Labeling
Selective isotopic enrichment of RNA with this compound facilitates a range of NMR experiments designed to unravel the intricate three-dimensional structures and conformational dynamics of RNA molecules.
A fundamental prerequisite for any structural or dynamic study by NMR is the unambiguous assignment of resonances to specific nuclei within the molecule. In large RNA molecules, severe spectral overlap of proton resonances, particularly in the sugar region, presents a major challenge. oup.com The incorporation of ¹³C, such as in this compound, provides an additional frequency dimension that helps to resolve these overlapping signals. oup.com
Multi-dimensional heteronuclear NMR experiments, such as the 3D NOESY-HMQC, become feasible with ¹³C labeling, significantly simplifying the resonance assignment process. oup.com These techniques allow for the correlation of proton resonances through the attached ¹³C nucleus, leveraging the larger chemical shift dispersion of ¹³C to separate otherwise indistinguishable proton signals. nih.govoup.com For instance, while the 2' to 5' sugar protons of RNA resonate within a narrow range of the ¹H spectrum, the corresponding carbon atoms are dispersed over a much wider frequency range in the ¹³C spectrum. oup.com This increased resolution is critical for determining the solution structures of larger and more complex RNA molecules. oup.comfrontiersin.org
| NMR Experiment | Purpose | Advantage of ¹³C Labeling |
|---|---|---|
| ¹H-¹³C HMQC | Correlates protons to their directly attached carbons. | Resolves overlapping proton signals by spreading them out in the ¹³C dimension. oup.com |
| 3D NOESY-HMQC | Correlates protons that are close in space, edited by the ¹³C chemical shift. | Facilitates unambiguous assignment of NOEs, which are crucial for structure determination. oup.com |
| HCCH-TOCSY | Correlates all protons within a sugar spin system. | Enables sequential backbone assignment by tracing connectivities through the carbon backbone. springernature.com |
The precise measurement of J-couplings (scalar couplings) and relaxation parameters provides invaluable information about the local geometry and dynamics of RNA. The incorporation of this compound allows for the measurement of heteronuclear J-couplings between the C1' carbon and adjacent protons, such as H1', and even across the glycosidic bond to the base protons. oup.com These couplings are sensitive to dihedral angles and thus provide crucial restraints for defining the conformation of the ribose sugar and the orientation of the base relative to the sugar. oup.com
| Parameter | Structural/Dynamic Information | Reference |
|---|---|---|
| ¹J(C1'-H1') | Provides information on the sugar pucker conformation. | oup.com |
| ³J(C1'-H8/H6) | Constrains the glycosidic torsion angle (χ). | oup.com |
| ¹³C R₁ | Longitudinal relaxation rate, sensitive to fast (ps-ns) motions. | nih.govnih.gov |
| ¹³C R₂ | Transverse relaxation rate, sensitive to both fast (ps-ns) and slow (µs-ms) motions. | nih.govnih.gov |
| Heteronuclear NOE | Provides information on the amplitude of fast internal motions. | nih.gov |
RNA molecules are not static entities but often exist in a dynamic equilibrium of different conformations. unl.edu this compound labeling can be used to probe these conformational changes. For example, by introducing a 2'-O-¹³CH₃ uridine label, which is synthetically derived from uridine, researchers have been able to study the refolding kinetics of bistable RNA sequences using ¹³C exchange NMR spectroscopy. researchgate.netoup.com This approach allows for the characterization of the thermodynamic and kinetic parameters of structural transitions, providing a deeper understanding of the energy landscape of RNA folding. oup.com
The chemical shift of the C1' carbon is sensitive to its local environment, including the sugar pucker conformation and base stacking interactions. researchgate.net Therefore, changes in the C1' chemical shift can be used to monitor structural transitions induced by ligand binding, temperature changes, or other perturbations.
Measurement of Heteronuclear J-Couplings and Relaxation Parameters
Solid-State NMR for Conformational Studies of Bound Substrates
Solid-state NMR (ssNMR) is a powerful technique for studying the structure of non-crystalline and insoluble biomolecular assemblies. frontiersin.org this compound has been utilized in ssNMR studies to determine the conformation of uridine when bound to proteins, such as membrane transporters. nih.govacs.org
In one notable application, cross-polarization magic-angle spinning (CP-MAS) NMR was used to study the binding of this compound to the E. coli nucleoside transporter NupC. nih.govacs.org By observing the ¹³C signal of the labeled uridine, researchers were able to distinguish between substrate molecules bound to the specific transport site and those bound non-specifically to other sites on the membrane. nih.govacs.org Through the use of a cross-polarization/polarization-inversion (CPPI) NMR experiment, the signal from the non-specifically bound uridine could be suppressed, allowing for the specific measurement of the dissociation constant (KD) for the NupC-uridine complex. nih.govacs.org This demonstrates the power of combining site-specific isotopic labeling with advanced ssNMR techniques to probe ligand-protein interactions in a near-native environment.
Advanced NMR Techniques Utilizing [1'-13C] Enrichment
The development of advanced NMR pulse sequences continues to expand the utility of isotopic labeling. For instance, TROSY (Transverse Relaxation-Optimized Spectroscopy) based experiments, which are designed to reduce signal broadening in large molecules, can be applied to ¹³C-labeled RNA. d-nb.info While not specific to the 1'-position, the principles can be applied to any ¹³C label.
Furthermore, the combination of this compound with other isotopic labels, such as ¹⁵N, allows for the use of triple-resonance experiments (e.g., HCN) that can correlate the ribose C1' with the base nitrogens, further aiding in the assignment and structural characterization of RNA. springernature.com These advanced techniques, powered by specific isotopic enrichment strategies, are pushing the size limits of RNA molecules that can be studied by NMR and are providing unprecedented insights into their complex biological functions. acs.org
Addressing ¹³C-¹³C Interactions in Relaxation Measurements
NMR relaxation measurements provide profound insights into the internal dynamics of biomolecules, revealing how they move and flex to perform their biological functions. researchgate.net However, when using uniformly ¹³C-labeled samples, the analysis of carbon relaxation parameters is complicated by strong one-bond and two-bond ¹³C-¹³C scalar couplings (J-couplings). unl.eduresearchgate.net These interactions interfere with the accurate measurement of relaxation rates like R1 (longitudinal) and R1ρ (longitudinal in the rotating frame), which are essential for characterizing molecular motions. researchgate.net
The use of site-specific labels, such as in [1'-¹³C]uridine, elegantly circumvents this problem. unl.edu By ensuring that the ¹³C nucleus at the C1' position is isolated from other ¹³C atoms, these unwanted ¹³C-¹³C interactions are eliminated. unl.eduoup.com This allows for the direct and accurate measurement of relaxation parameters without the need for complex decoupling schemes or computational corrections that can introduce their own artifacts. researchgate.net Consequently, researchers can obtain more reliable data on the dynamics of the RNA backbone at the C1' position, such as the motion about the glycosidic bond that connects the ribose sugar to the nucleobase. nih.gov
Mass Spectrometry (MS) and Metabolic Flux Analysis (MFA)
Beyond its utility in structural biology, [1'-¹³C]uridine is a valuable tracer for mapping metabolic pathways using mass spectrometry. medchemexpress.com By introducing this labeled compound to cells, scientists can track the ¹³C atom as it is incorporated into various downstream metabolites, providing a quantitative picture of cellular metabolism. nih.govresearchgate.net
Quantitative Tracing of [1'-¹³C]Uridine-Derived Metabolites
When cells take up [1'-¹³C]uridine, the labeled ribose moiety can be channeled into numerous metabolic pathways. The primary application is tracking its incorporation into newly synthesized RNA, but it can also be catabolized, allowing the ¹³C label to enter central carbon metabolism. nih.gov Quantitative tracing involves measuring the extent to which this ¹³C label appears in other molecules over time.
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical technique for this purpose. nih.govspringernature.com These methods separate complex mixtures of cellular metabolites and then measure their mass-to-charge ratio with high precision. wellcomeopenresearch.org
When a metabolite incorporates the ¹³C atom from [1'-¹³C]uridine, its mass increases by approximately one Dalton. The mass spectrometer detects this as a "mass isotopomer" (e.g., M+1). By measuring the relative abundance of the unlabeled (M+0) and various labeled isotopomers (M+1, M+2, etc.) for a given metabolite, one can determine its mass isotopomer distribution (MID). springernature.com This distribution provides a quantitative measure of how much of that metabolite pool was synthesized from the supplied [1'-¹³C]uridine tracer. nih.gov Both GC-MS and LC-MS are widely used, with the choice depending on the chemical properties of the target metabolites. wellcomeopenresearch.orgnih.gov
Table 2: Hypothetical Mass Isotopomer Distribution (MID) for a Downstream Metabolite This table illustrates how the incorporation of the label from [1'-¹³C]Uridine would be reflected in MS data for a metabolite synthesized from the uridine's ribose.
| Mass Isotopomer | Relative Abundance (%) | Interpretation |
|---|---|---|
| M+0 | 65% | Fraction of the metabolite pool that is unlabeled. |
| M+1 | 30% | Fraction of the metabolite pool that has incorporated one ¹³C atom from the [1'-¹³C]uridine tracer. |
| M+2 | 5% | Fraction that has incorporated two ¹³C atoms (possible through metabolic cycling). |
A key application of tracing with [1'-¹³C]uridine is to quantify the activity of nucleotide salvage pathways. Instead of being synthesized de novo, nucleosides can be recycled from the breakdown of RNA or from external sources. nih.gov When [1'-¹³C]uridine is supplied to cells, it can be broken down into uracil (B121893) and [1'-¹³C]ribose-1-phosphate.
This labeled [1'-¹³C]ribose-1-phosphate can then enter the pentose (B10789219) phosphate (B84403) pathway (PPP), a central hub of sugar metabolism. From the PPP, the ¹³C label can be incorporated into the ribose backbone of newly synthesized purine (B94841) and pyrimidine (B1678525) nucleotides. By analyzing the M+1 enrichment in the ribose component of other nucleotides like adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP), researchers can quantify the contribution of salvaged uridine to the total cellular ribose pool. nih.gov This provides a direct measure of the flux through this critical recycling pathway.
Application of GC-MS and LC-MS for Mass Isotopomer Distribution Analysis
[1'-¹³C]Uridine in ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The ultimate goal of many stable isotope tracing experiments is to perform ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govd-nb.info ¹³C-MFA is a powerful computational technique that uses the experimentally measured mass isotopomer distributions as input to quantify the rates (fluxes) of all active reactions in a metabolic network. nih.govresearchgate.net
The process involves feeding cells [1'-¹³C]uridine until they reach a metabolic and isotopic steady state. researchgate.net After extracting metabolites and measuring the MIDs using GC-MS or LC-MS, the data are fed into a computational model. springernature.comcreative-proteomics.com This model comprises a comprehensive map of relevant biochemical reactions. Sophisticated algorithms then iteratively simulate the flow of the ¹³C label through the network, adjusting the flux of each reaction until the predicted MIDs match the experimentally measured ones. nih.gov The result is a detailed flux map that provides a quantitative snapshot of cellular physiology, revealing how cells utilize uridine and channel its components through interconnected metabolic pathways. d-nb.infonih.gov
Design of [1'-¹³C] Labeling Experiments for Metabolic Network Characterization
The design of isotope labeling experiments is a crucial first step in ¹³C-MFA, as the choice of isotopic tracer significantly influences the precision of the estimated metabolic fluxes. researchgate.net The primary goal is to introduce a ¹³C-labeled substrate into a biological system and track the redistribution of the ¹³C atoms throughout the metabolic network. plos.orgbitesizebio.com This process allows researchers to infer the activity of various metabolic pathways. nih.gov
The selection of an optimal tracer, such as [1'-¹³C]uridine, is not a trivial matter and has moved beyond simple trial-and-error approaches. nih.gov Rational design strategies are now employed to maximize the information obtained from an experiment. nih.govfrontiersin.org These strategies often involve computational simulations to predict which tracer will provide the best resolution for specific fluxes of interest. For instance, while glucose tracers are commonly used for central carbon metabolism, other tracers like [1'-¹³C]uridine can provide more specific insights into nucleotide synthesis and salvage pathways. researchgate.netd-nb.info
A key aspect of experimental design is the formulation of a metabolic network model that includes all relevant biochemical reactions and atom transitions. frontiersin.orgfrontiersin.org This model serves as the framework for interpreting the labeling data. The experimental setup typically involves culturing cells or tissues in a medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached. plos.org The labeling patterns of intracellular metabolites are then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov
Table 1: Key Considerations in Designing ¹³C Labeling Experiments
| Consideration | Description | Key References |
|---|---|---|
| Tracer Selection | Choosing the optimal ¹³C-labeled substrate (e.g., [1'-¹³C]uridine) to maximize information about specific pathways. | nih.govresearchgate.net |
| Metabolic Model | Constructing a comprehensive model of the relevant biochemical reactions and atom mappings. | frontiersin.orgfrontiersin.org |
| Experimental Conditions | Maintaining controlled conditions to achieve a metabolic and isotopic steady state. | plos.org |
| Analytical Techniques | Utilizing sensitive methods like MS or NMR to accurately measure isotopic labeling in metabolites. | bitesizebio.comnih.gov |
| Parallel Labeling | Using multiple different tracers in parallel experiments to improve the accuracy and resolution of flux estimations. | researchgate.netd-nb.info |
Computational Modeling and Estimation of Intracellular Fluxes
Following the labeling experiment, computational modeling is employed to estimate intracellular metabolic fluxes from the measured isotopic labeling data. jbei.org This process involves fitting the experimental data to the metabolic model to find the set of fluxes that best explains the observed labeling patterns. nih.gov
Several computational approaches and software tools have been developed for this purpose. plos.orgfrontiersin.org These tools utilize algorithms to solve the complex system of equations that describe the flow of isotopes through the metabolic network. nih.gov The core of this analysis is to minimize the difference between the experimentally measured labeling patterns and the patterns predicted by the model for a given set of fluxes. plos.org
One of the challenges in flux estimation is that the problem can be underdetermined, meaning that multiple flux distributions can equally explain the experimental data. plos.org To address this, advanced techniques like parsimonious ¹³C MFA (p¹³CMFA) have been developed. This approach introduces a secondary optimization step that seeks the solution that minimizes the total reaction flux, providing a more physiologically realistic flux map. plos.org Furthermore, integrating other omics data, such as transcriptomics, can help to further constrain the solution space and improve the accuracy of flux estimations. plos.org
The output of this computational analysis is a detailed flux map, which provides quantitative values for the rates of individual reactions in the metabolic network. This information is invaluable for understanding how cells allocate resources and respond to genetic or environmental perturbations. jbei.org
Identifying Altered Metabolic Pathway Activities and Novel Pathways
A primary application of ¹³C-MFA with tracers like [1'-¹³C]uridine is the identification of changes in metabolic pathway activity under different conditions, such as in disease states or in response to drug treatments. d-nb.infoshimadzu.com By comparing the flux maps of cells in different states, researchers can pinpoint specific pathways that are up- or downregulated. plos.org This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of malignant cells. d-nb.info
For example, studies have used ¹³C tracers to reveal altered glucose and glutamine metabolism in cancer cells, providing targets for therapeutic intervention. d-nb.info Similarly, metabolic flux analysis has been instrumental in identifying metabolic signatures associated with neurodegenerative diseases like Alzheimer's. plos.org
Beyond quantifying the activity of known pathways, ¹³C labeling experiments can also lead to the discovery of novel metabolic pathways. nih.gov The non-targeted analysis of isotope tracing data can reveal unexpected labeling patterns in metabolites, suggesting the presence of previously uncharacterized biochemical reactions. diva-portal.org This approach has the potential to expand our knowledge of the metabolic landscape within a cell.
The integration of ¹³C-MFA with other systems biology approaches, such as metabolomics and genomics, provides a powerful platform for a comprehensive understanding of cellular metabolism. biorxiv.orgvanderbilt.edu This integrated approach allows for the correlation of changes in metabolic fluxes with alterations in gene expression and metabolite concentrations, providing a more complete picture of cellular function.
Table 2: Research Findings from ¹³C-MFA Studies
| Research Area | Key Finding | Implication | Key References |
|---|---|---|---|
| Cancer Metabolism | Cancer cells exhibit significant rewiring of central carbon metabolism, including increased glycolysis and glutamine utilization. | Identification of metabolic vulnerabilities as potential therapeutic targets. | d-nb.info |
| Neurodegenerative Disease | Altered Krebs cycle and amino acid metabolism observed in the cerebrospinal fluid of individuals with mild cognitive impairment. | Potential for early diagnostic biomarkers and understanding of disease progression. | plos.org |
| Industrial Biotechnology | Identification of metabolic bottlenecks limiting the production of valuable chemicals by microorganisms. | Rational metabolic engineering strategies to improve production yields. | nih.govvanderbilt.edu |
| Human Physiology | In-depth characterization of metabolic pathways in intact human liver tissue, revealing differences from rodent models. | Improved understanding of human-specific metabolism and disease. | diva-portal.org |
| Plant Biology | Elucidation of shifts in carbon partitioning and fluxes in plants under different light conditions. | Insights into plant growth, development, and response to environmental stress. | vanderbilt.edu |
Investigations into Uridine Metabolism and Interconnected Biological Pathways Utilizing 1 13c Uridine
Elucidating Uridine (B1682114) Catabolism and Salvage Pathways
Uridine metabolism encompasses both its breakdown (catabolism) and its reuse (salvage) for the synthesis of essential molecules. nih.govontosight.ai [1'-13C]uridine is instrumental in dissecting these processes, particularly in understanding how the ribose sugar of uridine is utilized by cells.
Tracing the Fate of Uridine-Derived Ribose Carbon
When cells take up this compound, the molecule can be cleaved by the enzyme uridine phosphorylase (UPP1/2) into uracil (B121893) and [1'-13C]ribose-1-phosphate (R1P). jourdainlab.orgnih.gov This initial step separates the nucleobase from the labeled sugar. The resulting [1'-13C]R1P can then enter the pentose (B10789219) phosphate (B84403) pathway (PPP) after being converted to [1'-13C]ribose-5-phosphate (R5P). jourdainlab.org The PPP is a central metabolic route that generates precursors for nucleotide synthesis and reducing equivalents for biosynthetic reactions.
Studies using isotopically labeled uridine have demonstrated that the ribose moiety can be a significant carbon source, especially under conditions of glucose scarcity. jourdainlab.orgnih.gov The labeled carbon from this compound can be traced through the non-oxidative branch of the PPP into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, a pathway sometimes referred to as "uridinolysis". nih.govbiorxiv.org This highlights the flexibility of cellular metabolism, where nucleosides can serve as an alternative fuel source to maintain energy production and cell viability. jourdainlab.org
Contribution of Uridine to Nucleotide Biosynthesis
The salvage pathway is a critical mechanism for recycling nucleosides to synthesize nucleotides, the building blocks of RNA and DNA. nih.govontosight.ai Uridine kinase is a key enzyme in this pathway, phosphorylating uridine to form uridine monophosphate (UMP). ahajournals.org Research has shown that the heart, for instance, relies more heavily on the salvage pathway for pyrimidine (B1678525) nucleotide synthesis compared to the de novo pathway which starts from simpler precursors. ahajournals.org
By using this compound, researchers can quantify the flux through the salvage pathway. The labeled carbon at the 1' position is retained in the ribose portion of the resulting UMP, which can be further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). nih.govresearchgate.net These activated forms of uridine are essential for RNA synthesis and for the production of UDP-sugars like UDP-glucose, which is a precursor for glycogen (B147801) synthesis. ontosight.ai Tracer experiments have confirmed the incorporation of labeled uridine into the UTP pool, demonstrating the direct contribution of salvaged uridine to the cellular nucleotide supply. researchgate.net
This compound in Central Carbon Metabolism Studies
Central carbon metabolism, comprising glycolysis and the tricarboxylic acid (TCA) cycle, is the hub of cellular energy production and biosynthetic precursor generation. promocell.com this compound has emerged as a valuable tracer for probing the connections between nucleoside metabolism and these core pathways.
Interconnections with Glycolysis and the Tricarboxylic Acid (TCA) Cycle
As mentioned, the ribose from uridine can be funneled into glycolysis. biorxiv.orgbiorxiv.org Tracer experiments using isotopically labeled uridine have shown the appearance of the 13C label in various glycolytic intermediates and even in lactate, the end product of anaerobic glycolysis. biorxiv.orgbiorxiv.org This demonstrates that uridine can support glycolytic ATP production, which is particularly important for cells with mitochondrial dysfunction or in environments with limited glucose. jourdainlab.orgbiorxiv.org
The pyruvate (B1213749) generated from the glycolysis of uridine-derived ribose can then enter the mitochondria and be converted to acetyl-CoA. This molecule subsequently enters the TCA cycle, a series of reactions that generate a significant amount of cellular energy (ATP) and reducing equivalents (NADH and FADH2). promocell.com Studies have successfully detected the 13C label from uridine in TCA cycle intermediates such as citrate, confirming the flow of carbon from the uridine's ribose moiety all the way through glycolysis to the central energy-producing pathway of the cell. biorxiv.orgbiorxiv.org
| Metabolic Pathway | Key Labeled Metabolites Detected from this compound | Primary Enzyme(s) Involved | Significance |
|---|---|---|---|
| Uridine Catabolism/Salvage | [1'-13C]Ribose-1-phosphate, [1'-13C]Ribose-5-phosphate, [1'-13C]UMP | Uridine Phosphorylase, Uridine Kinase | Demonstrates the initial breakdown and recycling of uridine for nucleotide synthesis. |
| Pentose Phosphate Pathway (PPP) | [1'-13C]Fructose-6-phosphate, [1'-13C]Glyceraldehyde-3-phosphate | Transketolase, Transaldolase | Shows the entry of uridine-derived ribose into a central pathway for biosynthesis. |
| Glycolysis | [13C]Lactate, [13C]Pyruvate | Glycolytic enzymes | Confirms that uridine can serve as a fuel source for energy production. |
| TCA Cycle | [13C]Citrate | Pyruvate Dehydrogenase, Citrate Synthase | Indicates complete oxidation of the uridine-derived ribose for maximal energy extraction. |
Analysis of Uridine-Dependent Anabolic Processes
Anabolic processes involve the synthesis of complex molecules from simpler ones, and these often require precursors from central carbon metabolism. The carbon from this compound, having entered the central metabolic network, can be traced into various anabolic products. For example, intermediates of the TCA cycle are starting points for the synthesis of certain amino acids. nih.gov Tracer studies have shown that the label from this compound can be found in amino acids, indicating that uridine is not only a source of energy but also a provider of carbon backbones for building other essential biomolecules. biorxiv.org
Furthermore, the generation of UDP-glucose from salvaged uridine is a key anabolic process. ontosight.ai Isotopic labeling studies have demonstrated that insulin (B600854) can stimulate the synthesis of UTP from extracellular uridine, which in turn would enhance the formation of UDP-glucose and promote glycogen synthesis in muscle tissue. pnas.org This highlights the role of uridine in carbohydrate storage.
Research on Uridine Homeostasis and Its Regulation
Uridine homeostasis, the maintenance of stable uridine levels in the body, is crucial for normal physiological function. nih.gov Plasma uridine concentrations are tightly regulated, and disruptions can be associated with metabolic diseases. nih.gov Factors influencing this balance include the rates of de novo synthesis, salvage, and catabolism. nih.gov
Regulatory Mechanisms of Intracellular Uridine Levels
The concentration of uridine within cells is a tightly regulated process, influenced by cellular uptake, catabolism, and salvage pathways. nih.gov Studies have shown that both the availability of extracellular uridine and the activity of intracellular enzymes play crucial roles in maintaining uridine homeostasis. nih.govnih.gov
Research in murine models has demonstrated that intracellular pools of free uridine can be significantly expanded by inhibiting its breakdown or by providing an excess of exogenous uridine. nih.gov For instance, the administration of a uridine phosphorylase inhibitor can lead to a 2- to 6-fold increase in uridine pools in a tissue-specific manner. nih.gov This highlights the critical role of catabolism in controlling intracellular uridine concentrations.
Furthermore, studies have indicated that insulin can stimulate the synthesis of UTP (uridine triphosphate) from extracellular uridine, suggesting a hormonal influence on uridine metabolism. This effect appears to be due to the stimulation of uridine phosphorylation rather than an increase in its transport into the cell at higher concentrations. pnas.org The regulation of uridine levels is also connected to the cell's energy status, with links to ATP consumption and glycogen synthesis. nih.gov
Influence of Uridine Phosphorylase (UPP1) Activity on Metabolic Flow
Uridine phosphorylase 1 (UPP1) is a key enzyme that catalyzes the reversible phosphorolytic cleavage of uridine into uracil and ribose-1-phosphate (B8699412). uniprot.orgwikigenes.org This reaction is a critical node in pyrimidine metabolism, directing uridine towards either degradation and energy production or salvage for nucleotide synthesis. uniprot.orgijbs.com The activity of UPP1 significantly influences the metabolic fate of uridine-derived carbons.
Utilizing this compound or, more commonly, [¹³C₅]uridine labeled in the ribose ring, researchers have traced the contribution of the uridine-derived ribose to various metabolic pathways. nih.govbiorxiv.org When UPP1 cleaves uridine, the resulting ribose-1-phosphate can be converted to ribose-5-phosphate, which then enters the pentose phosphate pathway (PPP) and central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. biorxiv.orgbiorxiv.orgjourdainlab.org
In specific contexts, such as in pancreatic ductal adenocarcinoma (PDA) cells under glucose-deprived conditions, UPP1 activity is upregulated. biorxiv.orgbiorxiv.org Isotope tracing with [¹³C₅]uridine in these cells has demonstrated that the ribose moiety is shunted into central carbon metabolism to support cellular energy needs, redox balance, and proliferation. biorxiv.orgbiorxiv.org This highlights UPP1's role in providing an alternative fuel source when glucose is scarce. nih.govecancer.orgrogelcancercenter.org
Studies have shown that knocking out UPP1 has a profound impact on the metabolic flow from uridine. In UPP1-knockout cells, the conversion of uridine to uracil is blocked, leading to an accumulation of intracellular uridine. biorxiv.org Concurrently, the flux of ribose-derived carbon from [¹³C₅]uridine into glycolysis and the TCA cycle is eliminated, confirming that UPP1 is the primary enzyme controlling uridine catabolism and its contribution to central energy pathways in these cells. biorxiv.org Research has also implicated UPP1 in influencing the tumor microenvironment and metastasis, with studies in mammary cancer models showing that UPP1 activity in neutrophils can alter immune landscapes. biorxiv.org
Cellular and Tissue-Specific Uridine Utilization Research
The utilization of uridine varies significantly across different cell types and tissues, reflecting their specific metabolic needs and the surrounding microenvironment. nih.govnih.gov Isotope tracing with molecules like this compound allows for the precise mapping of how uridine is taken up and metabolized in these diverse biological contexts.
Uridine as a Nutrient Source in Specific Cellular Contexts
In certain cellular environments, particularly those characterized by nutrient stress, extracellular uridine can serve as a crucial fuel source. nih.govecancer.orgrogelcancercenter.org This is especially prominent in some types of cancer cells, which often face a limited supply of glucose and other nutrients due to a poorly developed vascular network within the tumor. ecancer.orgrogelcancercenter.org
Pancreatic ductal adenocarcinoma (PDA) provides a well-studied example. biorxiv.orgbiorxiv.orgresearchgate.net In PDA cells deprived of glucose, extracellular uridine can support metabolic homeostasis and growth. biorxiv.orgbiorxiv.org Metabolomic profiling and stable isotope tracing with [¹³C₅]uridine have revealed that these cells take up uridine and, through the action of UPP1, catabolize it to use the ribose component as a fuel source. biorxiv.orgbiorxiv.org The labeled carbon from the ribose of uridine has been tracked into key metabolic pathways, including glycolysis, the TCA cycle, and the building blocks for nucleotides like ATP. mdpi.combiorxiv.orgbiorxiv.org
The table below summarizes the observed labeling of key metabolites in PDA cells cultured with [¹³C₅]uridine, demonstrating the flow of carbon from uridine into central metabolic pathways.
| Metabolite Class | Labeled Metabolites Observed | Metabolic Pathway |
| Glycolysis | Pyruvate, Lactate | Central Carbon Metabolism |
| TCA Cycle | TCA Cycle Intermediates | Central Carbon Metabolism |
| Nucleotides | ATP, AMP, ADP, UMP, UTP | Energy & Nucleotide Synthesis |
| Redox Cofactors | NAD+ | Redox Homeostasis |
This metabolic flexibility, where cancer cells switch to alternative nutrients like uridine, is a key aspect of their survival and proliferation under challenging conditions. nih.gov
Investigation of Extracellular Uridine Contributions to Cellular Metabolism
The contribution of extracellular uridine to cellular metabolism extends beyond simply being a substitute for glucose. It plays a role in a variety of biosynthetic and regulatory processes. nih.gov Studies using labeled uridine have been instrumental in elucidating these contributions.
For instance, in vivo isotope tracing has confirmed that uridine from outside the tumor microenvironment can fuel tumor metabolism. nih.gov This suggests that tumors can scavenge uridine from the plasma and other tissues. nih.gov Interestingly, the source of this circulating uridine is complex, with studies pointing to the potential role of various cell types in its biosynthesis and release. nih.gov
In addition to providing a carbon source for energy, the ribose from uridine can be used for glycosylation, redox metabolite generation, and the synthesis of nucleotides beyond those directly derived from uridine itself. nih.gov For example, research has shown that the ribose from [¹³C₅]uridine can be used for the ribosylation of adenine (B156593) to form ATP, AMP, and ADP. mdpi.com
Furthermore, the metabolism of uridine is interconnected with other key metabolic pathways. For example, in B-cell acute lymphoblastic leukemia (B-ALL), there is a noted preference for uridine to be phosphorylated by uridine-cytidine kinase 1 (UCK1) to form UMP, rather than being catabolized by UPP1. This highlights a different mode of uridine utilization geared towards nucleotide synthesis.
Advanced Research Frontiers and Future Directions in 1 13c Uridine Application
Integration of [1'-13C]Uridine Tracing with Multi-Omics Approaches
The integration of data from different "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. mdpi.com Tracing studies with this compound, which fall under the umbrella of metabolomics, are increasingly being combined with other omics data to build comprehensive models of cellular function. github.io This multi-omics approach allows researchers to move beyond observing isolated changes in metabolite levels and instead link metabolic fluxes directly to gene expression, protein abundance, and cellular phenotype. nih.govnih.gov
By correlating the metabolic fate of the 13C label from this compound with transcriptomic and proteomic data, researchers can identify the specific enzymes and pathways that are activated or repressed under different conditions. For instance, an increased flux of the 13C label into the pentose (B10789219) phosphate (B84403) pathway (PPP) and nucleotide synthesis, as revealed by this compound tracing, can be correlated with the upregulation of genes and proteins involved in these pathways. mdpi.com This integrated analysis is particularly powerful for unraveling complex regulatory networks, such as those governing cellular responses to stress or disease. nih.gov
A key application of this integrated approach is in cancer research, where metabolic reprogramming is a recognized hallmark. researchgate.net Studies have combined 13C tracing with metabolomics to observe how glucose is allocated to nucleotide sugars and cell-membrane glycans in cancer cells. nih.govbiorxiv.org For example, tracing the ribose moiety from uridine (B1682114) can reveal how cancer cells utilize salvage pathways to support proliferation, a finding that can be layered with genomic data on tumor suppressor genes or oncogenes to understand the underlying drivers of this metabolic phenotype. mdpi.combiorxiv.org
Table 1: Examples of Multi-Omics Integration in Isotope Tracing Studies This table provides illustrative examples of how isotope tracing, including with uridine-related compounds, is integrated with other omics data to yield deeper biological insights.
| Study Focus | Isotope Tracer | Integrated 'Omics' | Key Findings | Citation |
|---|---|---|---|---|
| Drought Stress in Chickpea | Not Specified | Transcriptomics, Proteomics, Metabolomics | Identified key proteins and metabolites in galactose metabolism crucial for drought response. | nih.gov |
| Cardiomyopathy Signatures | Not Specified | Genomics (Expression), Proteomics | Identified distinct and common biological pathways, such as extracellular matrix organization and immune cell activation, in different heart failure subtypes. | nih.gov |
| Cancer Cell Glycosylation | [U-13C]Glucose | Metabolomics, Stable Isotope Tracing | Developed a method to directly observe glucose allocation to nucleotide sugars and cell-membrane glycans, linking metabolic shifts to changes in glycosylation. | nih.govbiorxiv.org |
| Pancreatic Cancer Metabolism | [13C5]Uridine | Isotope Tracing, Metabolomics | Demonstrated that uridine can serve as an alternative carbon and energy source, feeding into glycolysis, the PPP, and the TCA cycle in pancreatic cancer cells with high UPP1 expression. | mdpi.com |
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The utility of this compound extends beyond its direct use as a tracer. It serves as a precursor in the development of sophisticated isotopic labeling strategies for studying the structure, dynamics, and interactions of complex biomolecules, particularly RNA. nih.gov While uniform labeling (e.g., with 13C and 15N) has been a mainstay in NMR spectroscopy, it can lead to spectral complexity and signal overlap, especially in larger molecules. acs.orgresearchgate.net
To overcome these challenges, researchers have developed selective and site-specific labeling techniques. oup.comresearchgate.net These methods involve the chemo-enzymatic synthesis of nucleotide triphosphates (NTPs), such as UTP, with 13C labels at specific positions. oup.com For example, this compound can be enzymatically converted to its triphosphate form and used in in vitro transcription to produce RNA molecules where every uridine residue is labeled only at the C1' position. chromservis.eu This specific labeling pattern simplifies NMR spectra and eliminates strong 13C-13C scalar couplings that can complicate relaxation measurements used to study molecular dynamics. researchgate.net
These advanced labeling strategies allow for:
Reduced Spectral Crowding: By labeling only specific atom types (e.g., C1' of pyrimidines and C2' of purines), resonance overlap in crowded spectral regions is significantly reduced. oup.com
Facilitated Resonance Assignment: Strategic labeling helps in the sequential assignment of resonances in NMR spectra, a critical and often time-consuming step in structure determination. oup.com
Probing Molecular Dynamics: Atom-specific labels are crucial for relaxation dispersion NMR experiments that probe the exchange between different conformational states of a molecule, providing insights into its function. researchgate.net
The synthesis of specifically labeled phosphoramidites, including those derived from uridine, further enables the chemical synthesis of RNA and DNA oligonucleotides with precise isotopic labels for various biophysical studies. researchgate.net
Expanding this compound Utility in Systems Biology Research
Systems biology aims to understand the functioning of entire biological systems through computational modeling and experimental data integration. tum.de 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in systems biology that quantifies the rates (fluxes) of metabolic pathways within a cell at steady state. d-nb.infonih.gov The use of this compound and other labeled substrates is central to 13C-MFA. mdpi.com
When cells are cultured with this compound, the 13C label is incorporated into the ribose component of nucleotides and subsequently enters central carbon metabolism. mdpi.combiorxiv.org By measuring the mass isotopomer distribution (the pattern of 13C labeling) in downstream metabolites using mass spectrometry (MS) or NMR, researchers can deduce the relative activities of interconnected pathways. nih.gov
The specific labeling at the C1' position provides distinct advantages for tracing pathways like the pentose phosphate pathway (PPP) and nucleotide salvage. For example, the fate of the C1' carbon can distinguish the oxidative from the non-oxidative branches of the PPP. Its incorporation into other biomolecules provides quantitative data to build and refine genome-scale metabolic models. nih.gov These models can then be used to predict how a biological system will respond to genetic mutations or environmental perturbations, making them invaluable tools in metabolic engineering and disease research. nih.govresearchgate.net
Methodological Advancements in Isotopic Data Acquisition and Computational Analysis
The expanding application of this compound is driven by continuous improvements in both the analytical techniques used to measure isotopic enrichment and the computational tools required to interpret the data.
Data Acquisition: High-resolution mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), remains the primary tool for measuring mass isotopomer distributions from 13C tracing experiments. mdpi.com Recent advancements in MS instrumentation offer higher sensitivity and resolution, allowing for the detection of subtle changes in isotopic labeling in low-abundance metabolites. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, offering the unique ability to resolve positional isotopomers, which is crucial for distinguishing between pathways that produce the same mass isotopomer but with the label at a different atomic position. tum.denih.gov Advances in NMR technology, such as cryogenically cooled probes and higher field magnets, have enhanced sensitivity, making it more feasible to analyze complex mixtures from tracer experiments. nih.govckisotopes.com
Computational Analysis: The raw data from MS and NMR are complex and require sophisticated computational algorithms for interpretation. tum.denih.gov The field has seen significant progress in the development of software for:
Flux Estimation: Tools like INCA (Isotopomer Network Compartmental Analysis) and OpenMebius use iterative algorithms to fit the measured isotopomer data to a metabolic network model, thereby calculating the optimal set of fluxes that explains the experimental data.
Data Correction: Algorithms are essential to correct for the natural abundance of 13C and other confounding factors to ensure accurate flux calculations. frontiersin.org
Network Integration: New computational frameworks are being developed to integrate 13C-MFA data with other omics datasets, enabling the construction of more comprehensive and predictive systems biology models. github.io
Table 2: Key Methodological Advancements in Isotope Tracing
| Area of Advancement | Technology/Method | Description | Impact on this compound Studies | Citation |
|---|---|---|---|---|
| Data Acquisition | High-Resolution LC-MS/MS | Provides increased sensitivity and mass accuracy for detecting 13C-labeled metabolites. | Enables quantification of label incorporation into low-abundance intermediates of nucleotide metabolism. | mdpi.comnumberanalytics.com |
| Cryogenic Probe NMR | Increases the signal-to-noise ratio in NMR experiments. | Facilitates the detection and positional assignment of 13C from this compound in complex biological samples. | nih.govckisotopes.com | |
| Computational Analysis | 13C-MFA Software (e.g., INCA) | Employs algorithms to calculate metabolic fluxes from mass isotopomer distribution data. | Allows for quantitative analysis of pathways utilizing uridine's ribose moiety, like the PPP and salvage pathways. | nih.gov |
| Multi-Omics Integration Tools (e.g., mixOmics) | Statistical frameworks for finding correlations between different types of omics data. | Links metabolic fluxes derived from this compound tracing to changes in gene and protein expression. | github.io |
Emerging Research Questions Addressable with this compound
The advancing methodologies and our growing understanding of uridine metabolism open up new and exciting areas of inquiry. The use of this compound is poised to help answer several key questions in biology and medicine:
How does nutrient availability dictate the balance between de novo and salvage pathways for nucleotide synthesis? Cells can synthesize nucleotides from basic precursors (de novo) or recycle them from degraded nucleic acids (salvage). biorxiv.org Tracing with this compound in combination with other labeled nutrients (e.g., 13C-glucose, 15N-glutamine) can precisely quantify the contribution of each pathway under varying nutrient conditions, providing insight into metabolic flexibility. biorxiv.org
What is the role of tissue-specific uridine metabolism in metabolic diseases? There is growing evidence linking elevated plasma uridine to metabolic disorders like fatty liver disease. nih.gov this compound tracing in vivo can help elucidate how different organs (e.g., liver, adipose tissue) take up and metabolize uridine, potentially revealing mechanisms that contribute to disease progression.
Can the flux through RNA synthesis and degradation be quantified in living cells? By tracking the incorporation and subsequent loss of the 13C label from the cellular RNA pool, it may be possible to measure the dynamic turnover rates of different RNA species, offering a new window into the regulation of gene expression.
How do neuronal cells utilize uridine for membrane synthesis and neuroprotection? Uridine is known to be crucial for neuronal function, including the synthesis of phosphatidylcholine for neuronal membranes. nih.gov this compound tracing can map the metabolic fate of uridine in neurons and help understand its neuroprotective effects in models of neurodegenerative diseases. mdpi.com
What are the off-target metabolic effects of pyrimidine-based antiviral and anticancer drugs? Many therapeutic agents are nucleoside analogs. nih.gov Tracing with this compound in the presence of these drugs can reveal how they perturb not just their intended target but also the broader network of nucleotide and central carbon metabolism, potentially identifying mechanisms of both efficacy and toxicity. acs.org
Q & A
Q. How can researchers optimize NMR parameters for detecting [1'-¹³C]uridine in membrane protein interaction studies?
To optimize detection, use cross-polarization magic-angle spinning (CP-MAS) NMR with variable contact times (0–10 ms) and monitor ¹H T₁ρ relaxation times. Adjust contact time to balance signal intensity and relaxation effects, ensuring sufficient sensitivity for bound substrate quantification. Include displacement assays with unlabeled competitors (e.g., uridine or thymidine) to validate specificity .
Q. What methodologies quantify isotopic incorporation of [1'-¹³C]uridine in metabolic flux analysis (MFA)?
Isotopic transient ¹³C MFA tracks labeled uridine incorporation into metabolic pathways. Use time-resolved NMR or mass spectrometry to measure ¹³C enrichment in downstream metabolites. Calibrate flux calculations using kinetic models that account for isotopic dilution and compartmentalization .
Q. How can uridine be distinguished from cytidine in complex NMR spectra?
Analyze 2D HSQC and COSY spectra to resolve overlapping peaks. Uridine’s 5'-CH₂ group appears at (δ¹H, δ¹³C) = (3.81, 63.7) ppm, distinct from cytidine’s ribose signals. Use displacement experiments with unlabeled competitors to confirm assignments .
Q. What protocols ensure isotopic label stability during [1'-¹³C]uridine sample preparation?
Avoid harsh chemical treatments (e.g., strong acids/bases) that may degrade the label. Use mild oxidation methods (e.g., IBX in acetonitrile) for derivatization, and validate label integrity via ¹³C NMR post-synthesis .
Q. How should researchers statistically validate CP-MAS NMR data for substrate-binding studies?
Apply χ² minimization and Monte Carlo simulations to compare experimental peak intensities with modeled curves. Account for variables like koff (dissociation rate) and Kd (binding affinity) while fixing experimentally measured parameters (e.g., T₁ρ) .
Advanced Research Questions
Q. How can discrepancies in Kd values from titration vs. variable contact time NMR methods be reconciled?
Titration-based Kd assumes slow dissociation, while variable contact time NMR directly incorporates koff. Cross-validate using both methods and assess error margins (e.g., ±5 mM for Kd). Prioritize trends (e.g., WT > mutant affinities) over absolute values when precision is limited by experimental noise .
Q. What structural insights can cysteine scanning mutagenesis provide about [1'-¹³C]uridine binding in transporters like NupC?
Introduce mutations (e.g., S142C, G146C) and compare Kd values via NMR. Reduced affinity in mutants (e.g., G146C: Kd = 11.9 mM vs. WT: 2.6 mM) identifies residues critical for substrate binding. Correlate with transport assays to distinguish binding vs. translocation roles .
Q. How do competitive inhibitors like thymidine affect [1'-¹³C]uridine binding in displacement assays?
Pre-incubate membranes with 50 mM thymidine and monitor [1'-¹³C]uridine signal reduction via CP-MAS NMR. Calculate competitive binding constants to evaluate substrate specificity and inhibitor efficacy .
Q. What strategies integrate NMR data with molecular dynamics (MD) simulations to model uridine transport mechanisms?
Use NMR-derived Kd and koff values to parameterize MD simulations of transporter conformational changes. Validate simulations against mutagenesis data (e.g., E149C’s abolished transport despite residual binding) to map alternating access mechanisms .
Q. How can researchers address signal overlap in ¹³C NMR spectra of [1'-¹³C]uridine in biological matrices?
Employ spectral editing techniques (e.g., DEPT or J-resolved NMR) to suppress background signals. Combine with selective isotopic labeling of other metabolites (e.g., [¹³C]glucose) to deconvolute overlapping peaks .
Methodological Notes
- Data Contradictions : Address discrepancies (e.g., variable Kd values) by transparently reporting methodological limitations (e.g., contact time constraints in NMR) .
- Experimental Design : Prioritize hypothesis-driven approaches (e.g., mutagenesis + NMR) over exploratory assays to ensure mechanistic clarity .
- Ethical Compliance : Adhere to isotopic waste disposal guidelines and verify non-toxic protocols for labeled compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
